Ethyl 2,4-dimethylnicotinate
Description
Research Significance of Nicotinic Acid Derivatives in Heterocyclic Chemistry
Nicotinic acid, a pyridine-3-carboxylic acid, and its derivatives are fundamental scaffolds in heterocyclic chemistry. nih.govmdpi.com These nitrogen-containing heterocycles are of immense interest due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates. nih.govresearchgate.net Researchers have extensively explored nicotinic acid derivatives for a wide range of applications, including the development of new therapeutic agents and functional materials. nih.govresearchgate.netchemistryjournal.net The pyridine (B92270) ring system, with its distinct electronic properties, provides a robust framework for chemical modification, allowing for the synthesis of large libraries of compounds with diverse functionalities. researchgate.netjst.go.jp The ester derivatives of nicotinic acid, known as nicotinate (B505614) esters, are particularly valuable as they serve as key building blocks in the synthesis of more complex molecular architectures. nih.govaun.edu.egclockss.org
The Compound Ethyl 2,4-dimethylnicotinate: Research Focus and Context
This compound is a specific nicotinate ester that has been utilized in various research contexts. Its structure, featuring methyl groups at the 2 and 4 positions of the pyridine ring, influences its reactivity and physical properties. This compound serves as a valuable starting material and intermediate in the synthesis of more complex heterocyclic systems and targeted molecules. For instance, it has been employed in the design and synthesis of potential cytochrome P450 inhibitors. thermofisher.krnih.gov Research has also explored its use in the creation of novel macrocyclic structures, such as lariat (B8276320) ethers, which have applications in host-guest chemistry and as enzyme models. lsu.edu The presence of the ethyl ester group allows for further chemical transformations, making it a versatile tool for chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZHKKYVLBSXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352974 | |
| Record name | ethyl 2,4-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37669-78-6 | |
| Record name | ethyl 2,4-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes for Ethyl 2,4-dimethylnicotinate
Modern synthetic strategies for preparing this compound and related substituted pyridines emphasize efficiency, atom economy, and the ability to create diverse molecular structures.
The final step in many synthetic routes to this compound is the esterification of 2,4-dimethylnicotinic acid. chemimpex.com This classic transformation involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst to form the corresponding ethyl ester. ontosight.aibyjus.com
Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is typically performed by heating the carboxylic acid and alcohol together. byjus.com For instance, a general procedure involves heating the nicotinic acid derivative with ethanol under reflux with an acid catalyst. researchgate.net Another approach involves the use of thionyl chloride to convert the carboxylic acid to an acid chloride, which then readily reacts with ethanol to form the ester. researchgate.net
The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. byjus.com Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Heating | Simple, inexpensive reagents | Reversible reaction, may require removal of water to drive to completion |
| Acid Chloride Method | Carboxylic acid, thionyl chloride (SOCl₂), alcohol | Often at low temperatures, followed by reaction with alcohol | High yielding, irreversible | Thionyl chloride is corrosive and moisture-sensitive |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing polysubstituted pyridines. bohrium.comtaylorfrancis.com These one-pot reactions combine three or more starting materials to form a complex product, minimizing the number of synthetic steps and purification procedures. bohrium.com
The Hantzsch pyridine (B92270) synthesis, a well-known MCR, involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.org This reaction first produces a dihydropyridine, which is then oxidized to the aromatic pyridine. wikipedia.org While the classic Hantzsch synthesis yields symmetrical pyridines, modifications allow for the synthesis of unsymmetrical derivatives. taylorfrancis.com
Modern variations of MCRs for pyridine synthesis employ a range of starting materials and catalysts, including both metal-catalyzed and metal-free conditions. bohrium.com These reactions provide access to a wide diversity of substituted pyridines. bohrium.comtaylorfrancis.com
Catalysis plays a crucial role in modern organic synthesis, and the preparation of substituted pyridines is no exception. Both homogeneous and heterogeneous catalysts have been employed to improve the efficiency and selectivity of synthetic routes.
For instance, iron(III) chloride has been used as a catalyst for the cyclization of ketoxime acetates and aldehydes to produce 2,4,6-triarylsubstituted symmetrical pyridines in high yields. rsc.org Copper(II) acetate (B1210297) has been utilized as a catalyst in a solvent-free, mechanochemical multicomponent reaction to synthesize isoindolo[2,1-a]pyridine derivatives. acs.org
Enzymatic catalysis also presents a green alternative for the synthesis of nicotinamide (B372718) derivatives. For example, Novozym® 435, an immobilized lipase, has been shown to effectively catalyze the amidation of methyl nicotinate (B505614) derivatives in a continuous-flow microreactor, offering high yields and shorter reaction times. nih.gov
Mechanistic studies are vital for understanding and optimizing these catalytic reactions. For example, investigations into the Hantzsch reaction using NMR spectroscopy have helped to elucidate the reaction intermediates and pathways. wikipedia.org
Precursor Compounds and their Synthetic Transformations to this compound
The primary precursor for the synthesis of this compound is 2,4-dimethylnicotinic acid . chemimpex.com This compound contains the core pyridine ring with the necessary methyl groups at positions 2 and 4, and a carboxylic acid group at position 3. chemimpex.com The direct esterification of this precursor with ethanol provides the target molecule. chemimpex.comontosight.ai
The synthesis of 2,4-dimethylnicotinic acid itself can be achieved through various methods for constructing substituted pyridine rings.
Table 2: Key Precursors and their Roles
| Precursor | Role in Synthesis |
|---|---|
| 2,4-Dimethylnicotinic acid | The direct precursor that is esterified to form the final product. chemimpex.com |
| Ethanol | The alcohol used in the esterification of 2,4-dimethylnicotinic acid. ontosight.ai |
| Ethyl acetoacetate | A common β-ketoester used in Hantzsch-type pyridine syntheses. wikipedia.org |
| Ammonia or Ammonium Acetate | Nitrogen source in multicomponent pyridine syntheses. wikipedia.org |
| Various aldehydes | A building block in Hantzsch and other multicomponent pyridine syntheses. wikipedia.org |
Principles of Green Chemistry in the Synthetic Development of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to develop more sustainable and environmentally friendly processes. bohrium.com Key aspects include the use of greener solvents, catalysts, and reaction conditions.
Multicomponent reactions are inherently green as they increase atom economy and reduce the number of reaction steps and waste-generating purification processes. bohrium.com The use of water as a reaction solvent and microwave-assisted synthesis are other green approaches that have been explored for pyridine synthesis. wikipedia.orgnih.govacs.org
The development of recyclable catalysts, such as certain ionic liquids and solid-supported catalysts, is another important area of green chemistry research in this field. bohrium.comscilit.com For example, a patent describes the use of a solid acid catalyst for the esterification of nicotinic acid, which can be recovered and reused. google.com Enzymatic catalysis, as mentioned earlier, also aligns with the principles of green chemistry by utilizing biodegradable catalysts under mild reaction conditions. nih.gov
Derivatization and Structural Modification Research
Synthesis and Exploration of Ethyl 2,4-dimethylnicotinate Analogs
The synthesis of analogs of this compound primarily involves modifications at the pyridine (B92270) ring or the ester functionality. These analogs are often pursued to explore structure-activity relationships in various chemical and biological contexts. While extensive libraries of direct analogs are not widely reported, derivatization reactions serve as a means to generate these new chemical entities.
One documented example of its application is in the synthesis of more complex molecules through coupling reactions. For instance, this compound has been used as a reactant in a coupling reaction with a primary amine in the presence of trimethylaluminum (B3029685) in toluene (B28343) at high temperatures. This reaction demonstrates the utility of the ester group in forming amide bonds, a common strategy for creating analogs. ambeed.com The reaction conditions for this specific transformation are detailed in the table below.
Table 1: Exemplary Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product Yield | Reference |
| This compound | 4-(l-aminocyclobutyl)benzonitrile | Trimethylaluminum | Toluene | 120 °C | 71% | ambeed.com |
This transformation highlights a pathway to analogs where the ethyl ester is converted into a substituted amide, significantly altering the molecule's properties.
Strategic Functionalization of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient system, which influences its reactivity towards various reagents. nih.gov The presence of two methyl groups and an ethyl carboxylate group at positions 2, 4, and 3, respectively, directs the regioselectivity of substitution reactions.
The functionalization of pyridine rings can be challenging due to their low reactivity towards electrophilic substitution. nih.gov However, modern synthetic methods, including transition-metal-catalyzed C-H activation and dearomatization-rearomatization strategies, have opened new avenues for modifying such scaffolds. nih.govrsc.orgresearchgate.net
For this compound, the existing substituents would sterically and electronically influence any further substitution. The C-5 and C-6 positions are potential sites for functionalization. C-H activation, for example, could be directed to the less sterically hindered C-5 or C-6 position, depending on the catalyst and directing group strategy employed. Another approach involves the activation of the pyridine ring as an N-oxide, which facilitates C-H functionalization at the C-2 and C-6 positions. rsc.org Given the existing substituent at C-2, this strategy would likely favor functionalization at the C-6 position.
A dearomatization-rearomatization cascade is another powerful method for introducing functionality at positions that are otherwise difficult to access. researchgate.net This involves the reaction of the pyridine with an activating agent to form a non-aromatic intermediate, which is then susceptible to attack by nucleophiles or electrophiles, followed by rearomatization to yield the substituted pyridine.
The ethyl ester group at the C-3 position is a prime site for modification, offering a gateway to a wide range of functional diversity. Standard ester transformations can be readily applied to this compound to create new derivatives.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-dimethylnicotinic acid, under either acidic or basic conditions (saponification). libretexts.orglibretexts.org This carboxylic acid is a versatile intermediate that can be used to form amides, acid chlorides, or other esters.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups, allowing for the fine-tuning of properties like solubility and steric bulk. libretexts.org
Aminolysis: Direct reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amide. libretexts.org This is a direct route to introduce new functionalities and potential hydrogen-bonding capabilities.
Reduction: The ester can be reduced to the corresponding primary alcohol, (2,4-dimethylpyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride. This alcohol can then be used in further synthetic transformations.
Table 2: Potential Modifications of the Ester Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |
| Aminolysis | R'R''NH | Amide |
| Reduction | LiAlH₄ | Primary Alcohol |
Formation of Fused Heterocyclic Architectures from this compound Precursors
This compound is a valuable starting material for the synthesis of more complex polycyclic systems, particularly those containing fused heterocyclic rings. These structures are of significant interest in medicinal chemistry and materials science.
The construction of pyrimidine (B1678525) and triazole rings fused to the pyridine core of this compound can lead to the formation of pyridopyrimidines and triazolopyridines, respectively. These fused systems are prevalent in pharmacologically active compounds.
Pyridopyrimidine Synthesis: The synthesis of pyridopyrimidines often starts from an appropriately substituted aminopyridine derivative. journaljpri.comrjptonline.orgscirp.org To utilize this compound for this purpose, it would first need to be converted into a suitable precursor, such as an amino-substituted nicotinonitrile or nicotinate (B505614). For instance, the ester group could be converted to an amide, followed by further manipulations to introduce an amino group at an adjacent position. A common strategy involves the cyclocondensation of a 2-aminonicotinonitrile with reagents like formamide, isothiocyanates, or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to build the pyrimidine ring. pharmascholars.comnih.gov
Triazolopyridine Synthesis: Similarly, the synthesis of triazolopyridines often employs a pyridine precursor bearing a hydrazine (B178648) moiety. researchgate.netorganic-chemistry.orgbeilstein-journals.org this compound could be converted to the corresponding hydrazide by reaction with hydrazine hydrate. This nicotinoyl hydrazide could then be cyclized with various reagents, such as orthoesters or carboxylic acids, to form the fused triazole ring. beilstein-journals.org Another approach involves the conversion of a 2-chloropyridine (B119429) derivative with hydrazides, followed by cyclization, a pathway that could be adapted for a chlorinated derivative of this compound. organic-chemistry.org
The rigid framework of the pyridine ring makes this compound and its derivatives attractive components for the construction of macrocycles, such as crown ethers and other supramolecular hosts. These molecules are known for their ability to selectively bind ions and small molecules.
Research on the closely related ethyl 2,6-dimethylnicotinate has demonstrated a clear pathway to the synthesis of nicotinic acid crown ethers. lsu.edu In this work, the methyl groups were first brominated to afford ethyl 2,6-bis(bromomethyl)nicotinate. This reactive intermediate was then cyclized by reaction with various polyethylene (B3416737) glycols under high-dilution conditions to yield the corresponding macrocyclic pyridino-crown ethers. lsu.edu This methodology could foreseeably be applied to this compound, which would lead to a different substitution pattern and potentially altered binding properties of the resulting macrocycle. The general reaction scheme based on this precedent is shown below.
Table 3: Synthetic Pathway to Pyridino-Crown Ethers
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Product Type | Reference |
| Ethyl 2,6-dimethylnicotinate | N-Bromosuccinimide | Ethyl 2,6-bis(bromomethyl)nicotinate | Polyethylene Glycol, Base | Pyridino-Crown Ether | lsu.edu |
This approach highlights the potential of using simple substituted pyridines as building blocks for creating complex, three-dimensional supramolecular structures.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Research
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 2,4-dimethylnicotinate, ¹H and ¹³C NMR are fundamental for confirming its constitution, while two-dimensional techniques can further verify the intricate network of atomic connections.
In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration value are diagnostic of its chemical environment. The spectrum is characterized by signals corresponding to the ethyl ester group and the substituted pyridine (B92270) ring.
The ethyl group gives rise to a triplet and a quartet. The methyl protons (-CH₃) of the ethyl group are expected to appear as a triplet around δ 1.3-1.4 ppm due to coupling with the adjacent methylene (B1212753) protons. These methylene protons (-CH₂-) in turn appear as a quartet around δ 4.3-4.4 ppm, resulting from coupling to the methyl protons.
The two methyl groups attached to the pyridine ring are chemically distinct and are expected to appear as singlets in the aromatic region, typically around δ 2.4-2.6 ppm. The protons on the pyridine ring itself, at positions 5 and 6, will appear as doublets in the downfield region (δ 7.0-8.5 ppm) due to their deshielded environment and coupling to each other.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5 (Pyridine) | ~7.1 | d | ~5.0 | 1H |
| H-6 (Pyridine) | ~8.4 | d | ~5.0 | 1H |
| -OCH₂CH₃ | ~4.35 | q | ~7.1 | 2H |
| 2-CH₃ (Pyridine) | ~2.5 | s | - | 3H |
| 4-CH₃ (Pyridine) | ~2.4 | s | - | 3H |
| -OCH₂CH₃ | ~1.38 | t | ~7.1 | 3H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.
The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the δ 165-175 ppm region. The carbons of the pyridine ring appear in the aromatic region (δ 120-160 ppm), with those directly attached to the nitrogen or electron-withdrawing ester group being further downfield. The methylene carbon of the ethyl group is expected around δ 60-65 ppm, while the methyl carbons (both on the ring and the ethyl group) will be the most shielded, appearing in the upfield region (δ 14-25 ppm).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~168.0 |
| C-2 (Pyridine) | ~158.0 |
| C-6 (Pyridine) | ~150.0 |
| C-4 (Pyridine) | ~148.0 |
| C-5 (Pyridine) | ~123.0 |
| C-3 (Pyridine) | ~122.0 |
| -OCH₂CH₃ | ~61.0 |
| 2-CH₃ (Pyridine) | ~24.0 |
| 4-CH₃ (Pyridine) | ~20.0 |
| -OCH₂CH₃ | ~14.5 |
While one-dimensional NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacency. It would also show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the signal for C-5 would show a cross-peak with the signal for H-5.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would include the link from the H-5 proton to the C-3, C-4, and C-6 carbons, and from the protons of the 2-CH₃ group to the C-2 and C-3 carbons, confirming the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the expected exact mass is approximately 179.0946 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 179. The fragmentation pattern would be characteristic of an ethyl ester of a pyridine carboxylic acid. Key fragmentation pathways would likely include:
Loss of an ethoxy radical (·OCH₂CH₃) to give a fragment at m/z 134.
Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, resulting in a fragment at m/z 151.
Loss of the entire ethyl ester group as ·COOCH₂CH₃, leading to a fragment corresponding to the 2,4-dimethylpyridinyl cation at m/z 106.
| m/z | Predicted Fragment Ion | Loss |
|---|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺˙ | Molecular Ion |
| 151 | [M - C₂H₄]⁺˙ | Loss of ethylene |
| 134 | [M - ·OC₂H₅]⁺ | Loss of ethoxy radical |
| 106 | [M - ·COOC₂H₅]⁺ | Loss of ethyl carboxylate radical |
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be dominated by absorptions characteristic of the ester and the substituted aromatic ring.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹ corresponding to the carbonyl stretch of the α,β-unsaturated ester.
C-O Stretch: Two distinct C-O stretching bands are expected for the ester group, one for the C(=O)-O bond and another for the O-CH₂ bond, typically appearing in the 1100-1300 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretches: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Pyridine) | 3050-3150 | Medium |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850-2980 | Medium |
| C=O Stretch | Unsaturated Ester | 1715-1730 | Strong |
| C=C / C=N Stretch | Pyridine Ring | 1400-1600 | Medium-Strong |
| C-O Stretch | Ester | 1100-1300 | Strong |
X-ray Diffraction Studies for Single-Crystal and Powder Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. While no public crystal structure data for this compound is currently available, this method would provide definitive structural proof if suitable crystals could be obtained.
Single-Crystal X-ray Diffraction: This technique would determine the exact atomic coordinates within the crystal lattice. The resulting data would confirm the planarity of the pyridine ring, the conformation of the ethyl ester group relative to the ring, and precise bond lengths and angles for the entire molecule. It would also reveal intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate the crystal packing.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique is valuable for phase identification, purity assessment, and studying polymorphism, which is the ability of a compound to exist in multiple crystal forms. Each polymorph would have a unique PXRD pattern.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic and Molecular Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules, including those with heterocyclic rings like Ethyl 2,4-dimethylnicotinate.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group, multiple conformations may exist. Computational methods can map the potential energy surface to identify the global minimum energy conformer and other low-energy isomers. This is crucial as the molecular conformation can significantly influence its physical and chemical properties.
Interactive Data Table: Hypothetical Optimized Geometrical Parameters for this compound
This table presents plausible bond lengths and angles for the lowest energy conformer of this compound, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C2 | C3 | - | 1.395 |
| Bond Length | C3 | C7 (Ester C) | - | 1.510 |
| Bond Length | N1 | C6 | - | 1.338 |
| Bond Angle | C2 | N1 | C6 | 117.5 |
| Bond Angle | C3 | C7 | O1 | 124.0 |
| Dihedral Angle | C4 | C3 | C7 | O1 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. These orbitals also govern the molecule's electronic transitions, which can be correlated with its UV-visible absorption spectrum.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies of this compound
This table illustrates the kind of data generated from a DFT calculation regarding the frontier molecular orbitals.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.54 | Primarily localized on the pyridine (B92270) ring and the ester oxygen atoms. |
| LUMO | -1.23 | Primarily localized on the pyridine ring, particularly the carbon atoms of the C=N bond. |
| HOMO-LUMO Gap | 5.31 | Indicates moderate kinetic stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group are expected to be regions of high electron density.
Quantum Chemical Exploration of Reaction Mechanisms
Quantum chemical calculations can go beyond static molecular properties to explore the dynamics of chemical reactions. This involves mapping the entire reaction pathway, identifying transition states, and calculating the energy barriers that must be overcome for the reaction to proceed.
By modeling the interaction of this compound with various reagents, it is possible to elucidate the step-by-step mechanism of a reaction. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. For example, the hydrolysis of the ester group could be modeled to understand the role of acid or base catalysts.
Intermolecular Interactions and Noncovalent Interaction (NCI) Analysis
Detailed NCI analysis, which visualizes and characterizes weak interactions based on electron density and its derivatives, has not been published for this compound. Such an analysis would be necessary to identify the specific regions of hydrogen bonding, van der Waals forces, and potential steric repulsion that govern the molecule's behavior in a condensed phase.
Theoretical Characterization of Hydrogen Bonding Networks in Molecular Assemblies
There are no available studies that theoretically characterize the hydrogen bonding networks in molecular assemblies of this compound. A thorough investigation would involve calculating the energies, geometries, and vibrational frequencies of potential hydrogen-bonded dimers and larger clusters to understand the preferred supramolecular synthons.
Computational Studies on π-π Stacking and Other Weak Interactions
Computational studies quantifying the nature and strength of π-π stacking in this compound are absent from the scientific literature. Such studies would typically involve energy decomposition analysis to parse the contributions of electrostatic, dispersion, and exchange-repulsion forces in stacked dimer configurations.
Biological Activity and Medicinal Chemistry Research Endeavors
Comprehensive Biological Evaluation of Ethyl 2,4-dimethylnicotinate and its Derivatives
The structural scaffold of this compound, featuring a substituted pyridine (B92270) ring, is a common motif in a variety of biologically active compounds. Research into derivatives of nicotinic acid has revealed a wide spectrum of pharmacological effects, providing a foundation for inferring the potential activities of this compound.
Nicotinic acid derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. Studies have shown that the pyridine ring system is a key pharmacophore in the design of molecules with antiproliferative properties. The anticancer potential of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2).
One study focused on the design and synthesis of novel nicotinic acid-based compounds as selective VEGFR-2 inhibitors. The most potent of these compounds demonstrated significant cytotoxic potential against various human cancer cell lines, including colon (HCT-15) and prostate (PC-3) cancer cell lines nih.gov. This compound was found to induce apoptosis, as evidenced by a significant increase in caspase-3 levels nih.gov. The cytotoxic activity was attributed to the inhibition of both total and phosphorylated VEGFR-2 nih.gov.
A review of the structure-antiproliferative activity relationship of pyridine derivatives highlighted that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance their anticancer activity. Conversely, the presence of halogen atoms or bulky groups tended to decrease antiproliferative effects nih.gov. This suggests that the methyl and ethyl ester groups on this compound could influence its cytotoxic profile.
Table 1: Cytotoxic Activity of a Potent Nicotinic Acid Derivative (Compound 5c) against Human Cancer Cell Lines nih.gov
| Cell Line | IC₅₀ (µM) of Compound 5c | IC₅₀ (µM) of Doxorubicin (B1662922) |
| HCT-15 (Colon) | Data not specified | Higher than Compound 5c |
| PC-3 (Prostate) | Data not specified | Higher than Compound 5c |
Note: The study stated that Compound 5c exhibited higher cytotoxic potential compared to doxorubicin against HCT-15 and PC-3 tumor cell lines, but did not provide specific IC₅₀ values in the abstract.
Nicotinic acid itself is known for its anti-inflammatory properties, which are mediated through various pathways. Research has extended to its derivatives to explore compounds with potentially improved efficacy and safety profiles. The anti-inflammatory effects of nicotinic acid are, in part, mediated by the G protein-coupled receptor 109A (GPR109A) nih.govmpg.de. Activation of this receptor in immune cells like monocytes and macrophages can lead to a reduction in the secretion of pro-inflammatory mediators nih.gov.
In human monocytes activated by lipopolysaccharide (a Toll-like receptor 4 agonist), nicotinic acid was shown to significantly reduce the secretion of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) nih.gov. Similar effects were observed when monocytes were activated with a Toll-like receptor 2 agonist nih.gov. Furthermore, nicotinic acid can inhibit the Akt/mTOR signaling pathway, which is involved in inflammatory cytokine production nih.govresearchgate.net.
A study on newly synthesized nicotinic acid derivatives identified several compounds with significant anti-inflammatory activity in RAW 264.7 macrophage cells stimulated with LPS/IFN-γ. The most active compounds were found to inhibit the production of nitric oxide, TNF-α, and IL-6 nih.gov. Molecular docking studies suggested that these compounds could act as COX-2 inhibitors nih.gov.
Table 2: Anti-inflammatory Activity of Nicotinic Acid on Activated Human Monocytes nih.gov
| Pro-inflammatory Mediator | Agonist | % Reduction by Nicotinic Acid |
| TNF-α | TLR4 agonist | 49.2 ± 4.5% |
| IL-6 | TLR4 agonist | 56.2 ± 2.8% |
| MCP-1 | TLR4 agonist | 43.2 ± 3.1% |
| TNF-α | TLR2 agonist | 48.6 ± 7.1% |
| IL-6 | TLR2 agonist | 60.9 ± 1.6% |
| MCP-1 | TLR2 agonist | 59.3 ± 5.3% |
The pyridine nucleus is a constituent of many natural and synthetic compounds that exhibit a broad range of antimicrobial activities. Nicotinic acid and its derivatives have been investigated for their potential as antibacterial and antifungal agents.
One study evaluated a series of novel nicotine (B1678760) analogues for their antimicrobial activity. One of the synthesized compounds, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, was particularly effective against Candida albicans, a pathogenic fungus medcraveonline.com. This highlights the potential of the nicotinoyl moiety, present in this compound, as a scaffold for developing new antifungal agents. Nicotinamide (B372718) derivatives have also been shown to be effective against a range of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans latamjpharm.org.
Another study focused on acylhydrazones of nicotinic acid, with two compounds showing promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and a methicillin-resistant Staphylococcus aureus (MRSA) strain, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL mdpi.com.
Table 3: Minimum Inhibitory Concentration (MIC) of an Active Nicotinic Acid Acylhydrazone Derivative (Compound 13) mdpi.com
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus epidermidis ATCC 12228 | 1.95 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
The structural features of nicotinic acid derivatives make them attractive candidates for the design of enzyme inhibitors. Their ability to interact with the active sites of various enzymes has been a key area of research.
SARS-CoV-2 Main Protease: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development nih.govmdpi.comnews-medical.net. An in-silico study screened nicotinamide analogues, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), as potential inhibitors of SARS-CoV-2 target proteins, including the main protease researchgate.net. The results of this computational study suggested a potential interaction, indicating that the nicotinamide scaffold could be a starting point for the development of SARS-CoV-2 inhibitors researchgate.net.
Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer's disease nih.gov. The pyridine ring is a common feature in many AChE inhibitors. A study on new pyrimidine (B1678525) and pyridine derivatives identified several compounds as potent, mixed, or uncompetitive inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE) in the nanomolar range acs.org.
Other Enzymes: A library of novel nicotinic acid derivatives was evaluated for their inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes. Several compounds demonstrated micromolar inhibition against α-amylase, with one derivative showing a superior enzyme inactivation level compared to the control drug, acarbose (B1664774) acs.orgnih.gov. Other derivatives exhibited significant inhibition of α-glucosidase acs.orgnih.gov. Mechanistic studies revealed a noncompetitive inhibition mechanism for the most promising compounds acs.orgnih.gov. Additionally, an earlier study showed that ethylnicotinate could inhibit the induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver by 55.2% nih.gov.
Table 4: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives
| Enzyme | Derivative Type | Potency | Reference |
| α-Amylase | 6-(thio)ether functionalized | IC₅₀ = 20.5 µM | acs.orgnih.gov |
| α-Glucosidase | 6-(thio)ether functionalized | IC₅₀ = 26.4 µM | acs.orgnih.gov |
| Acetylcholinesterase | Pyridine diamines | Kᵢ = 0.312 µM | acs.org |
| Butyrylcholinesterase | Pyridine diamines | Kᵢ = 0.099 µM | acs.org |
| Ornithine Decarboxylase | Ethylnicotinate | 55.2% inhibition | nih.gov |
The antioxidant properties of nicotinic acid derivatives have also been a subject of investigation. The pyridine ring can act as a scaffold for designing compounds capable of scavenging free radicals and reducing oxidative stress.
A study on novel nicotinic acid derivatives designed as potential anticancer agents also evaluated their antioxidant potential by measuring superoxide (B77818) dismutase (SOD) levels. One of the most potent cytotoxic compounds also exhibited SOD levels comparable to the standard antioxidant, ascorbic acid, suggesting a dual therapeutic action nih.gov.
The antioxidant activity of thionicotinic acid derivatives was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide dismutase (SOD) assays. The results indicated that these compounds possess antioxidant properties nih.gov. Another study on thiazolo[4,5-b]pyridine (B1357651) derivatives also reported their antioxidant activity as evaluated by the DPPH radical scavenging method pensoft.net.
In a study of butyl- and phenylstannoxanes derived from pyridinecarboxylic acids, it was noted that the parent pyridinecarboxylic acids themselves did not show antioxidant activity in the DPPH and FRAP assays used. However, some of their organotin derivatives showed good radical scavenging activity mdpi.comdoaj.org.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. For nicotinic acid derivatives, SAR studies have provided valuable insights into the key structural features required for their various biological effects.
Pharmacophore models for nicotinic agonists, which are important for understanding their interaction with nicotinic acetylcholine (B1216132) receptors, have been developed over several decades. These models typically include a cationic nitrogen and a hydrogen bond acceptor as key features pnas.orgnih.gov. The cationic center is known to form a cation-π interaction with a conserved tryptophan residue in the receptor pnas.org.
For the antiproliferative activity of pyridine derivatives, SAR studies have indicated that the nature and position of substituents on the pyridine ring are critical. As mentioned earlier, electron-donating groups like -OMe, -OH, and -NH2 tend to enhance activity, while bulky or halogen substituents can be detrimental nih.gov.
In the context of antimicrobial activity, SAR analysis of nicotinic acid-derived acylhydrazones and their corresponding 1,3,4-oxadiazoline derivatives revealed that the acylhydrazones were generally more active against Gram-positive bacteria. The presence of a 5-nitrofuran substituent was found to be a key determinant of activity in both series of compounds mdpi.com.
For antioxidant activity, SAR studies of thiazolo[4,5-b]pyridine derivatives showed that acylation of a hydrazide group with aliphatic chloroanhydrides led to enhanced potency compared to acylation with aromatic chloroanhydrides pensoft.net.
These SAR findings provide a framework for predicting the potential biological activities of this compound and for guiding the design of new derivatives with improved pharmacological profiles. The methyl groups at positions 2 and 4, and the ethyl ester at position 3 of the pyridine ring in this compound, are all expected to influence its electronic properties, lipophilicity, and steric profile, and thereby its interactions with biological targets.
Correlation of Structural Modifications with Observed Biological Potency
No studies were found that systematically modified the structure of this compound and evaluated the corresponding changes in biological potency.
Identification of Key Pharmacophoric Features for Biological Action
Without biological activity data, the key pharmacophoric features of this compound responsible for any potential biological action cannot be identified.
Molecular Docking and Ligand-Protein Interaction Simulations
Computational Modeling of Molecular Interactions with Biological Targets
There are no published molecular docking or simulation studies involving this compound to predict its interaction with any biological targets.
Prediction of Binding Affinities and Active Site Complementarity
The prediction of binding affinities and active site complementarity is contingent on molecular modeling studies, which have not been reported for this compound.
Advanced Applications in Chemical Synthesis and Biochemical Mimicry
Utilization as a Versatile Building Block in Complex Organic Synthesis
The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. Ethyl 2,4-dimethylnicotinate, with its strategically placed methyl and ethyl ester functionalities, serves as a highly adaptable starting material for the synthesis of more complex, substituted pyridine-containing molecules. The reactivity of the pyridine core, coupled with the chemical handles provided by its substituents, allows for a variety of chemical transformations, making it a key intermediate in multi-step synthetic sequences.
While specific, publicly documented total syntheses of complex natural products originating directly from this compound are not extensively detailed in readily available literature, its structural motif is integral to a class of compounds with significant therapeutic applications: the 1,4-dihydropyridines (DHPs). The Hantzsch synthesis, a classic multicomponent reaction, is often employed to produce symmetrical 1,4-dihydropyridines. asianpubs.org However, modified procedures can be utilized to generate unsymmetrical DHPs, which are crucial for developing potent and selective calcium channel blockers used in the treatment of hypertension. asianpubs.orgresearchgate.netnih.gov These drugs, such as nifedipine and amlodipine, are structurally related to the reduced form of nicotinic acid esters. The synthesis of these therapeutic agents often involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and ammonia (B1221849) or an ammonia equivalent. asianpubs.org By analogy, this compound represents a potential precursor or structural analogue for the development of novel DHP-based pharmaceuticals. The methyl groups on the pyridine ring can influence the conformational properties and biological activity of the resulting dihydropyridine derivatives.
Furthermore, the ester and methyl groups of this compound can be chemically modified to introduce a wide range of functional groups or to facilitate cyclization reactions, leading to the formation of fused heterocyclic systems. Such bicyclic and polycyclic aromatic nitrogen compounds are of considerable interest in medicinal chemistry due to their diverse pharmacological activities.
Research into Biochemical Pathway Mimicry and Enzymatic Models (e.g., NADH mimics)
One of the most compelling advanced applications of compounds structurally related to this compound lies in the field of biochemical mimicry, specifically as mimics of the dihydronicotinamide portion of the vital coenzyme NADH. NADH plays a central role in biological redox reactions, acting as a hydride donor in a multitude of metabolic pathways. The development of synthetic NADH mimics is of great interest for understanding enzymatic mechanisms and for creating novel reduction systems for asymmetric synthesis.
The reduced form of this compound, namely ethyl 2,4-dimethyl-1,4-dihydronicotinate, belongs to the class of Hantzsch esters, which are well-established as effective NADH mimics. These compounds can transfer a hydride ion to a suitable substrate, thereby mimicking the reductive capability of NADH.
Research in this area has explored the use of chiral organometallic complexes of dihydronicotinoyl derivatives to achieve asymmetric reductions. For instance, a racemic iron complex of a 1-methyl-1,4-dihydronicotinoyl moiety has been shown to function as an NADH mimic. rsc.org Furthermore, a homochiral version of this complex was used to reduce ethyl benzoylformate to ethyl mandelate with a notable 52% enantiomeric excess. rsc.orgox.ac.ukresearchgate.net This stereoselectivity arises from the controlled delivery of a hydride from one face of the dihydropyridine ring, which is influenced by the steric bulk of the organometallic auxiliary. rsc.org
The study of such enzymatic models provides valuable insights into the mechanisms of biological hydride transfer. nih.gov The efficiency and stereoselectivity of these reactions are influenced by factors such as the structure of the dihydropyridine, the nature of the substituents, and the reaction conditions. While extensive kinetic and thermodynamic data specifically for ethyl 2,4-dimethyl-1,4-dihydronicotinate are not widely published, the broader class of dihydropyridine derivatives has been the subject of electrochemical studies to understand their redox properties and oxidation potentials. mdpi.com
Conclusion and Prospective Research Trajectories
Synthesis of Current Academic Research Findings
A thorough review of current scientific databases reveals a significant scarcity of dedicated research focused on Ethyl 2,4-dimethylnicotinate. Its existence is primarily documented in chemical supplier catalogs, which provide basic physicochemical data.
| Property | Value |
| CAS Number | 37669-78-6 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
This data is compiled from publicly available chemical supplier information.
The synthesis of polysubstituted pyridines, the chemical class to which this compound belongs, is a well-established field of organic chemistry. General methodologies often involve multi-component reactions, cyclocondensations, and transition metal-catalyzed cross-coupling reactions. However, specific, optimized, and high-yield synthetic routes explicitly for this compound are not prominently featured in peer-reviewed literature. This lack of detailed synthetic exploration represents a fundamental gap in the current understanding of this compound.
Identification of Future Research Directions and Unexplored Potential
The limited current research on this compound presents a fertile ground for future investigation. The true potential of this compound remains largely untapped, and several promising research avenues can be identified.
A primary and essential area for future research is the development and optimization of efficient and scalable synthetic methodologies for this compound. Exploration of modern synthetic techniques, such as flow chemistry and catalytic C-H activation, could provide novel and more sustainable routes to this compound.
A comprehensive investigation into the physicochemical properties of this compound is warranted. This includes detailed spectroscopic analysis (NMR, IR, MS), determination of its crystal structure, and assessment of its solubility, stability, and electronic properties. This foundational data is crucial for any subsequent application-oriented research.
The broader class of nicotinic acid and its esters has shown a wide range of biological activities. Therefore, a systematic evaluation of this compound for potential applications in pharmaceuticals, agrochemicals, and materials science is a logical next step. Its substituted pyridine (B92270) core is a common motif in many bioactive molecules, suggesting that it could serve as a valuable building block or lead compound in drug discovery programs.
Addressing Challenges and Leveraging Opportunities in this compound Research
The principal challenge in advancing the study of this compound is the current lack of foundational research. Overcoming this requires a concerted effort to build a body of literature from the ground up, starting with robust synthesis and characterization.
An opportunity lies in leveraging the extensive knowledge base of pyridine chemistry. Established reaction mechanisms and structure-activity relationships from related compounds can guide the rational design of experiments and accelerate the exploration of this compound's potential.
The development of novel catalysts and synthetic methods for substituted pyridines presents an opportunity to apply these cutting-edge tools to the synthesis of this compound. This could not only provide efficient access to the compound but also lead to the discovery of new chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
